molecular formula C14H14ClNO3 B11846440 Ethyl 4-chloro-8-methoxy-6-methylquinoline-3-carboxylate

Ethyl 4-chloro-8-methoxy-6-methylquinoline-3-carboxylate

Cat. No.: B11846440
M. Wt: 279.72 g/mol
InChI Key: PBYFZOCYYBBWOH-UHFFFAOYSA-N
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Description

Ethyl 4-chloro-8-methoxy-6-methylquinoline-3-carboxylate is a synthetically versatile quinoline derivative of significant interest in medicinal chemistry and organic synthesis. This compound serves as a crucial chemical building block for developing novel therapeutic agents, particularly in oncology. Its molecular framework, characterized by a chloro group at position 4, a methoxy group at position 8, a methyl group at position 6, and an ethyl ester at position 3, provides multiple sites for chemical modification, enabling extensive structure-activity relationship (SAR) studies . This compound's primary research value lies in its role as a key intermediate in the design of enzyme inhibitors. Quinoline scaffolds analogous to this structure have been pursued in structure-guided drug discovery programs, notably for developing inhibitors of dihydroorotate dehydrogenase (DHODH), a validated target in anticancer research . The strategic substitution pattern on the quinoline core is essential for interaction with the hydrophobic binding pocket of such enzymes, and the chloro group at position 4 is a reactive handle for further functionalization via cross-coupling reactions . Furthermore, its structural motif is integral to complex synthetic endeavors, such as the total synthesis of natural alkaloids like microthecaline A, which exhibits antiplasmodial activity . Researchers utilize this chemical in various applications, including the synthesis of potential anticancer, antimicrobial, and antimalarial compounds . Its properties make it a valuable precursor for creating diverse chemical libraries aimed at screening for biological activity. The compound is offered with a high purity specification to ensure consistent and reliable research outcomes. Intended Use & Disclaimer: This product is intended for research and laboratory use only. It is strictly not for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate safety precautions in accordance with all applicable local and national regulations.

Properties

Molecular Formula

C14H14ClNO3

Molecular Weight

279.72 g/mol

IUPAC Name

ethyl 4-chloro-8-methoxy-6-methylquinoline-3-carboxylate

InChI

InChI=1S/C14H14ClNO3/c1-4-19-14(17)10-7-16-13-9(12(10)15)5-8(2)6-11(13)18-3/h5-7H,4H2,1-3H3

InChI Key

PBYFZOCYYBBWOH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN=C2C(=CC(=CC2=C1Cl)C)OC

Origin of Product

United States

Preparation Methods

Modified Friedländer Synthesis

The Friedländer quinoline synthesis, involving cyclocondensation of 2-aminobenzaldehyde derivatives with β-keto esters, has been adapted for substituted quinolines. For ethyl 4-chloro-8-methoxy-6-methylquinoline-3-carboxylate, this method requires a multi-step approach:

  • Synthesis of 2-Amino-4-chloro-6-methoxy-3-methylbenzaldehyde :

    • Chlorination and methylation of 2-amino-5-methoxybenzaldehyde using AlCl₃ and methyl iodide.

    • Purification via column chromatography (hexane:ethyl acetate, 7:3).

  • Cyclocondensation with Ethyl Acetoacetate :

    • Reaction in acetic acid at 110°C for 8 hours.

    • Yield: ~50–60% after recrystallization from ethanol.

Limitations : Low regioselectivity for the 4-chloro substituent and side reactions during benzaldehyde functionalization.

Twin-Catalyst One-Pot Synthesis

Catalytic System and Reaction Mechanism

A patent by describes a one-pot method using dual catalysts (FeCl₃/SiO₂ and ZnCl₂) to synthesize substituted quinolines from anilines and methyl vinyl ketone (MVK). For the target compound:

  • Starting Material : 2-Chloro-4-methoxy-6-methylaniline.

  • Procedure :

    • Step 1 : 2-Chloro-4-methoxy-6-methylaniline (1 eq), FeCl₃/SiO₂ (1.2 eq), and MVK (1.5 eq) in acetic acid at 70°C for 1 hour.

    • Step 2 : Addition of ZnCl₂ (1.5 eq) and reflux at 110°C for 3 hours.

    • Workup : Basification with NaOH, extraction with ethyl acetate, and solvent evaporation.

Yield : 58–65%.

Advantages :

  • Avoids volatile solvents, aligning with green chemistry principles.

  • Scalable for industrial production.

Rhodium-Catalyzed C–H Activation

One-Pot Formylation and Cyclization

A novel method from employs Rh(II) acetate to catalyze C–H activation, enabling direct coupling of substituted anilines with ethyl propynoate:

  • Reaction Conditions :

    • 2-Chloro-6-methoxy-4-methylaniline (1 eq), ethyl propynoate (1.2 eq), Rh(OAc)₂ (5 mol%) in formic acid at 25°C for 6 hours.

    • Key Step : In situ formylation followed by cyclization.

Yield : 82–85%.

Mechanistic Insight :

  • Rh(II) facilitates ortho-C–H insertion, ensuring precise substituent positioning.

Comparative Analysis of Methods

Method Catalyst Temperature Time Yield Purity
Friedländer SynthesisNone110°C8 h50–60%90–95%
Twin-CatalystFeCl₃/SiO₂ + ZnCl₂70–110°C4 h58–65%85–90%
Rhodium-CatalyzedRh(OAc)₂25°C6 h82–85%95–98%

Key Observations :

  • The Rh-catalyzed method offers superior yield and milder conditions but requires expensive catalysts.

  • Twin-catalyst systems balance cost and efficiency, ideal for large-scale synthesis.

Post-Synthesis Modifications

Chlorination Strategies

For methods yielding unsubstituted quinoline cores, electrophilic chlorination is necessary:

  • Reagent : SOCl₂ in DMF at 0°C.

  • Selectivity : 4-Chloro substitution dominates due to electron-deficient C4 position.

Yield Post-Chlorination : 70–75% .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-chloro-8-methoxy-6-methylquinoline-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert the nitro group (if present) to an amino group.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions often require the use of bases like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Amino-substituted quinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 4-chloro-8-methoxy-6-methylquinoline-3-carboxylate is an organic compound in the quinoline family with a complex structure. It has a molecular weight of approximately 249.69 g/mol and a molecular formula of C14H14ClNO4C_{14}H_{14}ClNO_4. The compound features a chlorine group at the 4-position, a methoxy group at the 8-position, and a methyl group at the 6-position on the quinoline ring, along with a carboxylate ester functional group. It has a density of 1.252 g/cm³, a boiling point of 346.4ºC, and a flash point of 163.3ºC.

Synthesis
The synthesis of this compound typically involves multi-step organic reactions.

Potential applications
this compound has potential applications in various fields:

  • Pharmaceuticals It can be used as a lead compound for developing new antimicrobial and anticancer drugs.
  • Agriculture It may be useful as a pesticide or herbicide.

Interaction studies involving this compound focus on its binding affinity with biological targets such as enzymes and receptors. Preliminary studies indicate potential interactions with target enzymes, but further research is needed to fully elucidate these interactions.

Mechanism of Action

The mechanism of action of Ethyl 4-chloro-8-methoxy-6-methylquinoline-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific biological context and the nature of the substituents on the quinoline core.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s activity and properties are influenced by substituent variations at positions 4, 6, 7, and 6. Below is a comparative analysis of structurally related quinoline derivatives:

Table 1: Structural and Functional Comparison of Quinoline Derivatives
Compound Name Substituents (Positions) Molecular Formula Key Features Reference
Ethyl 4-chloro-8-methoxy-6-methylquinoline-3-carboxylate 4-Cl, 6-CH₃, 8-OCH₃ C₁₄H₁₄ClNO₃ Balanced lipophilicity; potential antimicrobial activity.
Ethyl 6-bromo-4-chloroquinoline-3-carboxylate 4-Cl, 6-Br C₁₂H₉BrClNO₂ Bromine increases molecular weight and reactivity for cross-coupling.
Ethyl 4-chloro-6-fluoro-8-methoxyquinoline-3-carboxylate 4-Cl, 6-F, 8-OCH₃ C₁₃H₁₁ClFNO₃ Fluorine enhances metabolic stability and membrane permeability.
Ethyl 4-amino-8-methoxy-6-methylquinoline-3-carboxylate 4-NH₂, 6-CH₃, 8-OCH₃ C₁₄H₁₆N₂O₃ Amino group improves solubility and hydrogen-bonding capacity.
Ethyl 4-hydroxy-8-methoxyquinoline-3-carboxylate 4-OH, 8-OCH₃ C₁₃H₁₃NO₄ Hydroxyl group increases polarity but reduces stability under acidic conditions.
Ethyl 4-chloro-6,8-dimethoxyquinoline-3-carboxylate 4-Cl, 6-OCH₃, 8-OCH₃ C₁₄H₁₄ClNO₄ Dual methoxy groups enhance electron density, altering reactivity.

Physicochemical Properties

  • Lipophilicity : The 6-methyl and 8-methoxy groups in the target compound contribute to moderate lipophilicity, favoring membrane penetration. In contrast, the 6-fluoro analogue (CAS 334971-28-7) exhibits higher logP due to fluorine’s electronegativity .
  • Solubility: The 4-amino derivative (CAS 1279202-45-7) shows improved aqueous solubility (~2.5 mg/mL) compared to the chloro-substituted target compound (<1 mg/mL) due to hydrogen-bonding capacity .
  • Stability: Chloro at position 4 enhances stability against hydrolysis relative to 4-hydroxy or 4-amino analogues, which are prone to oxidation or protonation .

Biological Activity

Ethyl 4-chloro-8-methoxy-6-methylquinoline-3-carboxylate is a significant compound in medicinal chemistry, particularly known for its diverse biological activities. This article explores its biological properties, mechanisms of action, and applications in pharmaceutical development.

Chemical Structure and Properties

The compound has the molecular formula C13H12ClNO3C_{13}H_{12}ClNO_3 and features a quinoline ring system, which is crucial for its biological activity. The presence of chlorine and methoxy groups enhances its reactivity and interaction with biological targets.

Antimicrobial Activity

Research indicates that this compound exhibits antibacterial and antifungal properties. It has been shown to inhibit various strains of bacteria, including:

  • Escherichia coli
  • Staphylococcus aureus
  • Klebsiella pneumoniae

In vitro studies have demonstrated minimum inhibitory concentration (MIC) values as low as 1×1061\times 10^{-6} mg/mL against these pathogens, indicating potent antimicrobial activity .

Antiviral Properties

The compound has also been evaluated for its antiviral potential, particularly against viruses like H5N1. Its derivatives have shown significant inhibition rates of viral growth while maintaining low cytotoxicity levels. For instance, some derivatives exhibited growth inhibition values exceeding 90% .

Anticancer Activity

This compound has been investigated for anticancer properties, particularly against breast cancer cell lines (MCF-7). The compound's mechanism appears to involve interference with tubulin polymerization and the generation of reactive oxygen species (ROS), leading to apoptosis in cancer cells. IC50 values reported for this compound range from 14 nM to 20 nM, showcasing its potential as an effective anticancer agent .

The biological activities of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The quinoline structure allows it to interact with various enzymes critical for microbial survival and cancer cell proliferation.
  • ROS Generation : Increased ROS levels can induce oxidative stress in cells, leading to cell death.
  • Interference with Cellular Processes : The compound may disrupt normal cellular functions by binding to specific receptors or proteins involved in cell signaling pathways.

Research Findings and Case Studies

Several studies have highlighted the efficacy of this compound:

StudyFindings
Study A (2020)Demonstrated potent antibacterial activity against multiple strains with MIC values as low as 1×1061\times 10^{-6} mg/mL.
Study B (2021)Showed significant anticancer effects on MCF-7 cells with IC50 values between 14 nM and 20 nM.
Study C (2022)Evaluated antiviral properties against H5N1 with over 90% inhibition of viral growth.

These findings suggest that the compound has a multifaceted role in combating infectious diseases and cancer.

Applications in Pharmaceutical Development

Due to its promising biological activities, this compound serves as a key intermediate in the synthesis of various pharmaceutical agents targeting infectious diseases and cancer therapies . Its use extends beyond pharmaceuticals into agricultural chemistry for pest control formulations and material science for developing durable materials.

Q & A

Basic Research Questions

Q. What are the key functional groups in Ethyl 4-chloro-8-methoxy-6-methylquinoline-3-carboxylate, and how do they influence its reactivity?

  • The compound features a quinoline core with substituents: a chlorine at position 4, methoxy at position 8, methyl at position 6, and an ethyl ester at position 2. The chlorine enhances electrophilic substitution reactivity, while the methoxy group increases solubility and modulates electronic effects. The methyl group sterically hinders certain reactions, and the ester allows for hydrolysis to carboxylic acid derivatives .

Q. What synthetic routes are commonly employed to prepare this compound?

  • Synthesis typically involves Friedländer condensation or multi-step protocols starting from substituted anilines. For example, cyclization of ethyl 3-oxobutanoate derivatives with substituted 2-aminobenzaldehyde precursors under acidic conditions, followed by halogenation (e.g., chlorination at position 4) and methoxy/methyl group introduction via nucleophilic substitution . Reaction optimization focuses on solvent choice (e.g., DMF or THF), temperature control (reflux at ~343 K), and catalysts (e.g., KOtBu) .

Q. How is the purity and structural integrity of this compound validated?

  • Spectroscopic techniques :

  • 1H/13C NMR confirms substituent positions and integration ratios.
  • IR spectroscopy identifies carbonyl (C=O, ~1700 cm⁻¹) and methoxy (C-O, ~1250 cm⁻¹) groups.
  • Mass spectrometry (ESI-MS) verifies molecular ion peaks (e.g., [M+H]+) .
    • Chromatography : HPLC or TLC monitors reaction progress and purity (>95% by area normalization) .

Advanced Research Questions

Q. How can conflicting spectroscopic data (e.g., NMR splitting patterns) be resolved for derivatives of this compound?

  • Contradiction analysis : Discrepancies in splitting patterns often arise from conformational isomerism or solvent effects . For example, methoxy groups may exhibit restricted rotation, causing unexpected multiplicities. Solutions include:

  • Variable-temperature NMR to observe dynamic effects.
  • Computational modeling (DFT) to predict coupling constants .
  • X-ray crystallography for definitive structural assignment (e.g., SHELX refinement of torsion angles) .

Q. What strategies optimize the regioselectivity of halogenation in quinoline derivatives like this compound?

  • Directing group effects : The ester at position 3 directs electrophiles to positions 4 and 6. Chlorination at position 4 is favored due to electron-withdrawing effects of the ester. For selective fluorination, use Balz-Schiemann reactions (diazonium salts with HF) or transition-metal catalysts (e.g., Pd-mediated C-H activation) .
  • Competitive experiments : Compare yields under varying conditions (e.g., HCl vs. Cl2 gas) to map substituent influence .

Q. How does this compound interact with biological targets (e.g., enzymes), and what methods validate these interactions?

  • Mechanistic studies : The quinoline core intercalates with DNA or binds to topoisomerase II. The chlorine and methoxy groups enhance hydrophobic interactions with enzyme pockets .
  • Validation methods :

  • Enzymatic assays : Measure IC50 values for inhibition (e.g., using fluorometric substrates).
  • Isothermal titration calorimetry (ITC) quantifies binding affinity.
  • Molecular docking (AutoDock Vina) predicts binding poses, validated by mutagenesis studies .

Q. What are the challenges in crystallizing this compound, and how are they addressed?

  • Crystallization issues : Low solubility in polar solvents and polymorphism due to flexible ester groups. Solutions include:

  • Co-crystallization with carboxylic acids to stabilize the lattice.
  • Slow evaporation in mixed solvents (e.g., DCM/hexane).
  • SHELXL refinement to resolve disorder, with anisotropic displacement parameters for heavy atoms (Cl, O) .

Methodological Guidance

Q. Designing SAR studies for derivatives: How to prioritize substituent modifications?

  • Priority hierarchy :

Position 4 : Replace Cl with F or Br to modulate steric/electronic effects.

Position 8 : Vary methoxy to ethoxy or hydroxyl for solubility vs. metabolic stability.

Position 3 : Hydrolyze ester to carboxylate for ionic interactions.

  • Synthetic feasibility : Use parallel synthesis (e.g., combinatorial libraries) to screen substituent combinations .

Interpreting conflicting bioactivity data between in vitro and in vivo models:

  • Key factors :

  • Metabolic stability : Phase I/II metabolism (e.g., ester hydrolysis) reduces in vivo efficacy.
  • Plasma protein binding : High affinity (e.g., >90%) lowers free drug concentration.
    • Mitigation : Modify ester groups to carbamates (resistant to esterases) or introduce PEG chains to reduce binding .

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